molecular formula C22H20N2O6S B298704 N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Cat. No. B298704
M. Wt: 440.5 g/mol
InChI Key: MYMKNVDGOFTHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has a molecular weight of 433.5 g/mol.

Mechanism of Action

BDA-410 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of the proteasome, a key enzyme involved in the degradation of intracellular proteins. It also inhibits the activity of the NF-κB signaling pathway, a key pathway involved in inflammation and immune response.
Biochemical and physiological effects:
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells and reduces tumor growth in animal models. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BDA-410 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its pharmacological effects and has shown promising results in various disease models. However, it also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has potential off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of BDA-410. One potential direction is the development of more potent and selective inhibitors of the proteasome and NF-κB signaling pathway. Another direction is the study of the pharmacokinetics and pharmacodynamics of BDA-410 in animal models and humans. This can provide valuable information on the optimal dosing and administration of BDA-410 for therapeutic purposes. Additionally, further studies are needed to investigate the potential off-target effects of BDA-410 and to develop strategies to mitigate these effects.

Synthesis Methods

BDA-410 can be synthesized using a multistep process involving the reaction of 4-methoxyphenylsulfonyl chloride and 3,4-methylenedioxyaniline to form the intermediate 4-methoxyphenylsulfonyl-3,4-methylenedioxyaniline. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to obtain the final product, BDA-410.

Scientific Research Applications

BDA-410 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in these diseases, making it a promising candidate for drug development.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C22H20N2O6S

Molecular Weight

440.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H20N2O6S/c1-28-18-8-10-19(11-9-18)31(26,27)24(17-5-3-2-4-6-17)14-22(25)23-16-7-12-20-21(13-16)30-15-29-20/h2-13H,14-15H2,1H3,(H,23,25)

InChI Key

MYMKNVDGOFTHMX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

Origin of Product

United States

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